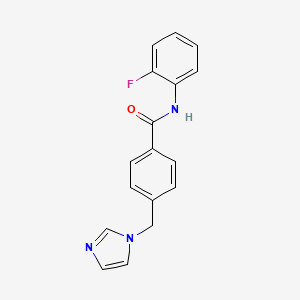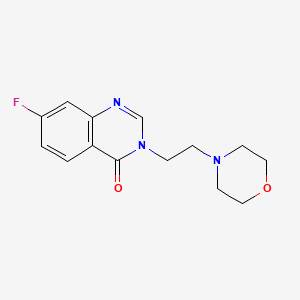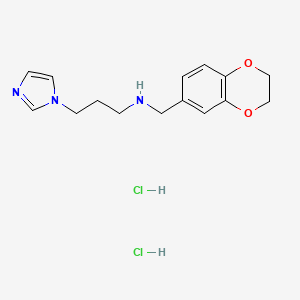
8-ethoxy-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-ethoxy-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide is a synthetic compound that has been extensively studied for its potential uses in scientific research. It is a member of the chromene family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 8-ethoxy-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cell proliferation. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 8-ethoxy-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide can have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to inhibit the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-ethoxy-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide in lab experiments is its well-established synthesis method and reproducibility. It is also a relatively inexpensive compound to produce. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are many potential future directions for research on 8-ethoxy-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide. One area of interest is its potential uses in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating these diseases. Another area of interest is its potential uses in cancer treatment. Studies have shown that it can inhibit the growth and proliferation of cancer cells, and further research is needed to determine its potential as a cancer therapy. Additionally, more research is needed to explore the full range of its biological activities and to identify potential new uses for this compound in scientific research.
Méthodes De Synthèse
The synthesis of 8-ethoxy-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide involves the reaction of 2-hydroxyacetophenone with ethyl bromoacetate to form ethyl 2-(2-oxo-2H-chromen-8-yloxy)acetate. This compound is then reacted with 2,3,4-trifluoroaniline in the presence of a base to form the final product, 8-ethoxy-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide. The synthesis of this compound has been well-established and is easily reproducible.
Applications De Recherche Scientifique
8-ethoxy-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide has been extensively studied for its potential uses in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential uses in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
8-ethoxy-2-oxo-N-(2,3,4-trifluorophenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO4/c1-2-25-13-5-3-4-9-8-10(18(24)26-16(9)13)17(23)22-12-7-6-11(19)14(20)15(12)21/h3-8H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEAZKYIKKJILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-2-oxo-N-(2,3,4-trifluorophenyl)-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6086151.png)

![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6086157.png)
![5,5-dimethyl-2-({[3-(trifluoromethyl)benzyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6086163.png)
![N-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide](/img/structure/B6086170.png)
![2-ethyl-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6086177.png)
![methyl 5-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6086179.png)

![N-cyclohexyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B6086199.png)
![2-benzyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6086201.png)

![N-(2,6-difluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6086215.png)

![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]benzoate](/img/structure/B6086238.png)